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1-Thiophen-2-yl-but-3-en-1-ol

Cat. No.: B14121123
M. Wt: 154.23 g/mol
InChI Key: KRBDYAKQPULVNR-UHFFFAOYSA-N
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Description

Significance of Homoallylic Alcohols in Synthetic Organic Chemistry

Homoallylic alcohols are highly valued intermediates in the field of organic synthesis. researchgate.netresearchgate.net Their utility stems from the presence of multiple reactive sites—the alkene and the alcohol—which can be manipulated to create a wide array of other functional groups and molecular frameworks.

The synthesis of homoallylic alcohols is a fundamental method for constructing carbon-carbon bonds. researchgate.net Numerous catalytic methods have been developed for their preparation, including the allylation of aldehydes and ketones. organic-chemistry.orgscispace.com These reactions, often employing organometallic reagents, are crucial for building molecular complexity. researchgate.net For instance, methods like the Barbier-Grignard reaction provide convenient routes to these alcohols. researchgate.net Modern approaches also utilize transition metal catalysis, such as nickel or copper-based systems, to achieve highly selective syntheses. organic-chemistry.orgrsc.orgthieme-connect.com The Cα–Cβ bond in homoallylic alcohols can also be activated under certain conditions, enabling them to function as radical allylation reagents. nih.govacs.org

Homoallylic alcohols are recognized as valuable synthetic building blocks for constructing a variety of complex molecules, including polyketide natural products. rsc.org The dual functionality of the alkene and alcohol groups allows for subsequent transformations. For example, the double bond can undergo oxidation, reduction, or addition reactions, while the alcohol can be oxidized, protected, or used as a directing group in further synthetic steps. This versatility makes them cornerstone intermediates in the synthesis of biologically active compounds and novel organic materials. researchgate.netrsc.orgresearchgate.netnih.gov Iterative processes involving homoallylic alcohol intermediates can be used to construct polyol backbones, which are features of many natural products. rsc.org

The Unique Role of Thiophene (B33073) in Heterocyclic Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. numberanalytics.comwikipedia.org This structural motif imparts specific electronic and reactive properties to molecules in which it is incorporated.

Thiophene is considered an aromatic compound because the lone pairs on the sulfur atom participate in the π-electron system, satisfying Hückel's rule. numberanalytics.comwikipedia.orgpharmaguideline.com However, its aromaticity is less pronounced than that of benzene (B151609). wikipedia.org As a consequence of its aromatic character, thiophene typically undergoes electrophilic substitution reactions, such as nitration and halogenation, rather than addition reactions characteristic of non-aromatic alkenes. numberanalytics.commsu.edu Compared to other five-membered heterocycles like furan (B31954) and pyrrole, thiophene is generally less reactive in electrophilic substitutions but more aromatic. msu.eduslideshare.net The sulfur atom influences the regioselectivity of these reactions, typically directing electrophiles to the C2 and C5 positions.

The inclusion of a thiophene ring significantly increases the structural and functional diversity of organic molecules. Thiophenes are important building blocks in medicinal chemistry and materials science. wikipedia.orgrsc.org In drug discovery, the thiophene ring is often used as a bioisostere for a phenyl ring, meaning it can replace a benzene ring in a biologically active compound without loss of activity, while potentially improving properties like solubility or metabolism. wikipedia.orgnih.gov This is exemplified in drugs like the NSAID lornoxicam. wikipedia.org Furthermore, the polyconjugated nature of thiophene polymers leads to interesting electronic properties, making them useful in the development of organic semiconductors and conductors. aps.org The presence of the sulfur atom can also facilitate additional interactions, such as hydrogen bonding, which can be crucial for drug-receptor binding. nih.gov

Research Landscape of 1-Thiophen-2-yl-but-3-en-1-ol

The compound this compound is primarily situated in the literature as a synthetic intermediate. Its preparation is often achieved through the enantioselective allylation of thiophene-2-carbaldehyde (B41791), a common starting material in organic synthesis. scispace.comresearchgate.net Research in this area focuses on developing chiral catalysts to control the stereochemistry of the resulting alcohol, which is crucial for its application in the synthesis of complex chiral molecules.

Studies have reported the synthesis and reaction of related structures, highlighting the utility of the thiophene-containing homoallylic alcohol motif. For example, derivatives such as 2-(Cyclohexylmethyl)-1-(thiophen-2-yl)but-3-en-1-ol have been synthesized through multicomponent reactions. thieme-connect.com Furthermore, α-thienyl homoallylic alcohols can undergo nickel-catalyzed isomerization and subsequent arylation to form substituted allylic arenes, demonstrating a pathway for further functionalization. rsc.org The corresponding alkyne, 1-(thiophen-2-yl)but-3-yn-1-ol, has also been synthesized and serves as a direct precursor to this compound through selective reduction of the triple bond. nih.gov These examples underscore the role of this compound and its analogs as versatile building blocks in synthetic chemistry. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₀OS chemsynthesis.com
Molecular Weight154.233 g/mol chemsynthesis.com
InChIKeyKRBDYAKQPULVNR-UHFFFAOYAZ chemsynthesis.com
SMILESOC(CC=C)C1=CC=CS1 chemsynthesis.com
Melting Pointn/a chemsynthesis.com
Boiling Pointn/a chemsynthesis.com
Densityn/a chemsynthesis.com

Table 2: Selected Research Findings on Thiophene-Containing Homoallylic Alcohols

FindingDescriptionReference(s)
SynthesisEnantioselective allylation of thiophene-2-carbaldehyde is a key method to produce chiral this compound. researchgate.net, scispace.com
Synthesis of AnalogThe precursor alkyne, 1-(thiophen-2-yl)but-3-yn-1-ol, was prepared from 2-thiophenecarboxaldehyde in 72% yield. nih.gov
Synthesis of Derivative2-(Cyclohexylmethyl)-1-(thiophen-2-yl)but-3-en-1-ol was synthesized via a redox-neutral dicarbofunctionalization of 1,3-butadiene. thieme-connect.com
ReactivityAn α-thienyl homoallylic alcohol was used in a Nickel-catalyzed isomerization/allylic arylation to generate a heteroarene-containing product in 48% yield. rsc.org
General AccessibilityCopper-catalyzed additions of allyl nucleophiles to aldehydes provide access to homoallylic alcohols with thiophene moieties in excellent yield and enantioselectivity. nih.gov

Overview of Prior Research on Homoallylic Alcohols Containing Thiophene

Research into homoallylic alcohols containing a thiophene group has primarily focused on their synthesis. Various catalytic and non-catalytic methods have been developed to construct this specific arrangement of functional groups.

One prominent method is the visible-light-induced, photoredox-catalyzed allylation of aldehydes. sioc.ac.cn In this approach, thiophene-2-carboxaldehyde can be reacted with an allyl sulfone in the presence of a photocatalyst to yield this compound. sioc.ac.cnnih.gov A specific iteration of this method employed a thermally activated delayed fluorescent (TADF) photocatalyst derived from carbazole-1,3-dicarbonitrile, which proved effective for the cobalt-mediated allylation of aldehydes, including thiophene-2-carboxaldehyde. nih.govacs.org This reaction, performed with Co(OAc)₂ hydrate, yielded the target compound in moderate yields. nih.gov

Transition metal catalysis offers another significant route. Nickel-catalyzed arylative substitution reactions have been successfully applied to α-thienyl homoallylic alcohols. nih.govrsc.org These methods utilize a nickel-bisphosphine complex to facilitate the coupling of the alcohol with arylboroxine nucleophiles, proceeding through a tandem isomerization/allylic arylation mechanism. nih.govrsc.org While these reactions are designed to substitute the alcohol, their mechanisms involve the manipulation of the homoallylic alcohol structure.

Furthermore, palladium catalysis has been noted for the synthesis and modification of such compounds. Methods can include the condensation of thiophene derivatives with alkenes or alcohols. evitachem.com The oxidative Heck reaction, regulated by thiophene-alkyne-based conjugated microporous polymers (CMPs), has also been explored for substrates containing a protected homoallylic alcohol, demonstrating high selectivity for linear products. xmu.edu.cn

The fundamental properties of this compound have been cataloged, although some physical data remain undetermined.

Physicochemical and Spectroscopic Data for this compound
PropertyValueSource
Molecular FormulaC₈H₁₀OS chemsynthesis.com
Molecular Weight154.233 g/mol chemsynthesis.com
AppearancePale yellow oil nih.govacs.org
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.25–7.21 (m, 1H), 7.00–6.92 (m, 2H), 5.82 (ddt, J = 17.2, 10.2, 7.1 Hz, 1H), 5.23–5.11 (m, 2H), 4.98 (t, J = 6.4 Hz, 1H), 2.69–2.53 (m, 2H), 2.19 (s, 1H) nih.gov
¹³C NMR (100 MHz, CDCl₃) δ (ppm)147.76, 133.79, 126.60, 124.54, 123.66, 118.80, 69.34, 43.76 nih.gov
Boiling Pointn/a chemsynthesis.com
Melting Pointn/a chemsynthesis.com
Densityn/a chemsynthesis.com

A summary of different synthetic approaches highlights the variety of conditions employed to access these molecules.

Selected Synthetic Routes to Thiophene-Containing Homoallylic Alcohols
ProductMethodYieldSource
1-(Thiophen-2-yl)but-3-en-1-olPhotoredox-mediated allylation (TADF photocatalyst, Co(OAc)₂)39% nih.govacs.org
1-(Thiophen-3-yl)but-3-en-1-olPhotoredox-mediated allylation (TADF photocatalyst, Co(OAc)₂)45% nih.gov
Heteroarene-containing product (from α-thienyl homoallylic alcohol)Nickel-catalyzed arylative substitution48% nih.govrsc.org
2-(Cyclohexylmethyl)-1-(thiophen-2-yl)but-3-en-1-olRedox-neutral dicarbofunctionalization of buta-1,3-diene (Decatungstate/Chromium catalysis)55% thieme-connect.com

Identified Gaps and Future Directions in Synthetic and Mechanistic Investigations

Despite the progress in synthesizing thiophene-containing homoallylic alcohols, several gaps in the current body of research offer clear directions for future work.

Identified Gaps:

Comparative Analysis: While several synthetic routes exist, there is a lack of direct, systematic comparison of their efficiency, scalability, atom economy, and stereoselectivity for producing this compound.

Mechanistic Details: The proposed mechanisms for the formation of these compounds, such as the photoredox cycle or the nickel-catalyzed pathway, are often based on general models. sioc.ac.cnnih.gov Detailed experimental and computational studies specific to the thiophene-containing substrates are not widely available.

Enantioselective Synthesis: The majority of reported syntheses produce racemic mixtures. sioc.ac.cnacs.org Methods for the catalytic, enantioselective synthesis of this compound are underdeveloped, which limits its application in stereospecific contexts.

Reactivity and Derivatization: There is limited research on the subsequent chemical transformations of this compound. The reactivity of its alcohol and alkene functionalities as handles for further derivatization into more complex molecules or polymers remains largely unexplored.

Physicochemical Properties: Key physical properties such as boiling point, melting point, and density for this compound have not been experimentally determined. chemsynthesis.com Furthermore, advanced properties like frontier molecular orbital energies and band gaps have not been reported, unlike for some related thiophene-based compounds. researchgate.net

Future Directions:

Method Optimization and Comparison: Future work should include a comprehensive evaluation of existing synthetic methods to identify the most robust and efficient protocol. This would involve optimizing reaction conditions to improve yields and developing scalable procedures.

In-depth Mechanistic Probes: Detailed mechanistic investigations are crucial for rational catalyst and reaction design. This could involve kinetic studies, isolation of intermediates, and the use of techniques like deuterium (B1214612) labeling to elucidate reaction pathways. nih.gov Computational studies using Density Functional Theory (DFT), as applied to other thiophene systems, could provide valuable insights into transition states and reaction energetics. researchgate.netresearchgate.net

Development of Asymmetric Syntheses: A significant focus should be placed on developing novel catalytic systems for the enantioselective synthesis of this compound. This could involve adapting methods used for other homoallylic alcohols, such as enantioselective bromochlorination or other chiral catalyst-controlled additions. beilstein-journals.org

Exploration of Chemical Space: this compound should be utilized as a versatile building block. Future research could explore its polymerization, its use in synthesizing fused-ring systems, or its incorporation into larger conjugated molecules to create novel materials with tailored electronic or optical properties, drawing inspiration from the rich chemistry of thienoacenes and oligothiophenes. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10OS B14121123 1-Thiophen-2-yl-but-3-en-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

1-thiophen-2-ylbut-3-en-1-ol

InChI

InChI=1S/C8H10OS/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7,9H,1,4H2

InChI Key

KRBDYAKQPULVNR-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=CS1)O

Origin of Product

United States

Asymmetric Synthetic Methodologies for 1 Thiophen 2 Yl but 3 En 1 Ol

Catalytic Enantioselective Allylation Approaches

Catalytic enantioselective allylation of thiophene-2-carbaldehyde (B41791) stands out as a primary strategy for synthesizing 1-thiophen-2-yl-but-3-en-1-ol. This method involves the addition of an allyl group to the aldehyde, guided by a chiral catalyst to control the stereochemistry of the resulting alcohol.

Chiral Brønsted Acid Catalysis for Aldehyde Allylation

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful organocatalysts for the enantioselective allylation of aldehydes. rsc.orgnih.gov These catalysts operate by activating the aldehyde through hydrogen bonding, thereby facilitating a highly controlled addition of the allyl nucleophile. rsc.orgnih.gov

The efficiency and enantioselectivity of the Brønsted acid-catalyzed allylation are highly dependent on the catalyst structure and the reaction conditions. For instance, the use of a polymer-supported chiral phosphoric acid catalyst in a continuous flow process has been reported for the asymmetric allylboration of thiophene-2-carbaldehyde. nih.gov This approach offers the advantage of catalyst recyclability and process stability. nih.gov

Key parameters that are often optimized include the solvent, temperature, and catalyst loading. Toluene is frequently identified as a suitable solvent for these reactions. nih.gov Lowering the reaction temperature generally leads to an increase in enantioselectivity. nih.gov For example, in the allylation of benzaldehyde, reducing the temperature from room temperature to -30 °C significantly improved the enantiomeric excess (ee). nih.gov

Chiral Brønsted acid catalysis has demonstrated a broad substrate scope, proving effective for a variety of aromatic, heteroaromatic, α,β-unsaturated, and aliphatic aldehydes. nih.gov Specifically, in the context of thiophene-2-carbaldehyde, a continuous flow process utilizing a polymer-supported chiral phosphoric acid catalyst afforded (R)-1-(thiophen-2-yl)but-3-en-1-ol in 99% yield and 66% ee. nih.gov While the yield is excellent, the enantioselectivity in this specific case was moderate, indicating a potential limitation for achieving very high ee values for this particular substrate under these conditions. nih.gov However, other studies have shown that heteroaromatic aldehydes, including thiophene-2-carboxaldehyde, can achieve high enantioselectivity (80% ee) under different conditions with other types of catalysts. encyclopedia.pub

Lewis Acid Catalyzed Asymmetric Allylation

Lewis acid catalysis provides another major avenue for the enantioselective allylation of aldehydes. In this approach, a chiral Lewis acid, often a metal complex with a chiral ligand, coordinates to the aldehyde, activating it towards nucleophilic attack by an allylating agent. rsc.org

A variety of metals have been employed in chiral Lewis acid catalysts for asymmetric allylation. These include boron, tin, zinc, and even gold. rsc.orgbeilstein-journals.org The choice of metal can significantly influence the reactivity and selectivity of the reaction. For example, copper-catalyzed systems have been developed for the asymmetric allylation of ketones, which can be extended to aldehydes. rsc.org Similarly, zinc-based catalysts, often in combination with chiral diamine ligands, have been used for the allylboration of hydrazono esters and aldehydes. rsc.org The enantioselective allylation of thiophene-2-carbaldehyde with allyltrichlorosilane (B85684) has been successfully achieved using Lewis base catalysis with a chiral bipyridine N,N'-dioxide, which activates the silicon Lewis acid. encyclopedia.pubresearchgate.net

The design of the chiral ligand is paramount for achieving high levels of enantioselectivity in metal-catalyzed allylations. beilstein-journals.org The ligand creates a chiral environment around the metal center, which dictates the facial selectivity of the nucleophilic attack on the aldehyde. A wide array of chiral ligands has been developed, including those based on BINOL (1,1'-bi-2-naphthol), phosphoramidites, and various N,N'-dioxides. encyclopedia.pubbeilstein-journals.org

For instance, new chiral oxazolidine (B1195125) ligands derived from natural amino acids have proven effective for the enantioselective alkynylation of aldehydes, a reaction analogous to allylation. researchgate.net Axially chiral symmetrically substituted 2,2'-bipyridine (B1663995) N,N'-dioxides have also been successfully employed as organocatalysts in the allylation of aromatic aldehydes, including thiophene-2-carbaldehyde. encyclopedia.pubsemanticscholar.org In one study, the use of a specific chiral bipyridine N,N'-dioxide catalyst resulted in the formation of (S)-1-thiophen-2-yl-but-3-en-1-ol with 80% ee. encyclopedia.pub The mechanism of chiral induction often involves the formation of a well-defined, rigid transition state where the ligand sterically blocks one of the two faces of the aldehyde, allowing the allyl group to attack from the less hindered direction. beilstein-journals.org

Data Tables

Table 1: Asymmetric Allylation of Thiophene-2-carbaldehyde

Catalyst TypeCatalystAllylating AgentSolventTemp (°C)Yield (%)ee (%)Reference
Chiral Brønsted AcidPolymer-supported CPAAllylboronic acid pinacol (B44631) ester--9966 nih.gov
Lewis BaseChiral Bipyridine N,N'-dioxideAllyltrichlorosilaneCH2Cl2-789080 encyclopedia.pub

Organocatalytic Strategies

Organocatalysis offers a metal-free alternative for asymmetric synthesis, utilizing small organic molecules to catalyze transformations. google.com The exceptional ability of amino acids and their derivatives to induce enantioselectivity has led to extensive research in this area. diva-portal.org

Proline, an inexpensive and naturally occurring amino acid, is a cornerstone of organocatalysis. diva-portal.orgresearchgate.net Its effectiveness stems from its secondary amine and rigid five-membered ring structure. diva-portal.org Proline and its analogues catalyze reactions such as the aldol (B89426) condensation, a process related to the formation of this compound, typically through the formation of a transient enamine intermediate. wikipedia.orgnih.gov

In the context of producing homoallylic alcohols, chiral N-oxide catalysts, which can be considered proline analogues, have demonstrated significant success. For the asymmetric allylation of thiophene-2-carboxaldehyde with allyltrichlorosilane, chiral pyridine (B92270) N-oxide derivatives have been employed. Research has shown that the highest asymmetric induction is often observed with heteroaromatic aldehydes. Specifically, the allylation of thiophene-2-carboxaldehyde using a chiral bisimidazole-N-oxide catalyst derived from (1R,2R)-trans-1,2-diaminocyclohexane can yield the corresponding homoallyl alcohol with an enantiomeric excess (ee) of up to 80%. encyclopedia.pubresearchgate.net The location and type of substituents on the catalyst's imidazole (B134444) ring have a critical impact on the enantioselectivity of the addition process. researchgate.net

While direct proline catalysis for the allylation of thiophene-2-carboxaldehyde is less documented, the principles of enamine and iminium ion catalysis that underpin proline-catalyzed aldol reactions are foundational to the field of organocatalysis. wikipedia.orgrsc.org

Bifunctional organocatalysts represent a more advanced strategy, where a single molecule possesses two distinct catalytic moieties that work in concert to activate both reactants. rsc.org This approach often mimics enzymatic reactions and can lead to high levels of stereocontrol.

A common strategy involves catalysts that combine a Brønsted base/acid site with a hydrogen-bond donor. For instance, bifunctional amine-thioureas are prominent in asymmetric synthesis. rsc.org The amine moiety can activate an aldehyde by forming an enamine, while the thiourea (B124793) group can activate the electrophile or stabilize transition states through hydrogen bonding. mdpi.com

In allylation reactions, bifunctional catalysts can facilitate the reaction between an aldehyde, like thiophene-2-carboxaldehyde, and an allyl donor. The mechanism often involves the catalyst activating both the nucleophile and the electrophile simultaneously. For example, cooperative catalysis systems, which combine an organocatalyst and a transition metal catalyst, have been developed for the direct asymmetric allylation of aldehydes. semanticscholar.org Another approach utilizes dual catalysis with a chiral primary amine and an iridium complex for the stereodivergent α-allylation of aldehydes. mdpi.com These systems highlight the principle of bifunctional activation, where different catalytic species work together to control the reaction's outcome. The use of bifunctional phosphonium (B103445) salts that operate through hydrogen-bonding and ion-pair interactions also represents a valid strategy for various asymmetric transformations. researchgate.net

Organometallic Reagent-Mediated Syntheses

Organometallic reagents are powerful tools for carbon-carbon bond formation, and their use in the synthesis of this compound is well-established, particularly through the use of allylboron compounds.

The allylboration of aldehydes is a highly reliable and predictable method for the synthesis of homoallylic alcohols. The reaction proceeds through a well-defined, six-membered chair-like transition state, which accounts for the high stereospecificity observed. thieme-connect.com

Allylboron reagents, such as allylboronic esters, can be prepared through several methods. A practical, large-scale synthesis involves the reaction of allyl magnesium bromide with a boronic ester precursor. acs.org Other routes include the copper-catalyzed C-C bond formation involving allylboronic acids and α-diazo ketones or palladium-catalyzed cross-coupling reactions. diva-portal.org

The reactivity of allylboronates towards aldehydes is generally high, allowing the reaction to proceed under mild conditions. acs.org For instance, the reaction of an allylboronate with thiophene-2-carboxaldehyde readily forms the corresponding alcohol, this compound. usf.edu The presence of functional groups on the allylboronate, such as a silyl (B83357) group, is well-tolerated and can be used to synthesize more complex homoallylic alcohols. researchgate.net While simple homoallyl boronic esters show little reactivity towards aldehydes on their own, their reactivity can be significantly enhanced through catalysis. acs.org

The true power of allylboration is realized in its stereoselective variants. By using chiral auxiliaries on the boron atom or by employing a chiral catalyst, highly enantiomerically enriched homoallylic alcohols can be synthesized.

A direct and effective method involves using an allylboronate derived from a chiral diol, such as camphor. The reaction of such a reagent with thiophene-2-carboxaldehyde has been shown to produce (R)-1-Thiophen-2-yl-but-3-en-1-ol in high yield and enantioselectivity. usf.edu Another powerful approach is the use of a chiral Brønsted acid to catalyze the reaction between an achiral allylboronate and an aldehyde. This method has been successfully applied to the reaction of a γ-silylallyl pinacol boronate with thiophene-2-carboxaldehyde, affording the silylated analogue of the target molecule with excellent yield and enantioselectivity. researchgate.net

However, the stereochemical outcome can be sensitive to the specific structure of the reactants. For example, the reaction of Z-crotyl pinacol boronic esters with thiophene-2-carbaldehyde under nickel catalysis resulted in a lower yield and modest diastereoselectivity compared to other aromatic aldehydes. acs.org This highlights the nuanced electronic and steric interactions that govern the stereochemical course of the reaction.

The following table summarizes key research findings for the stereoselective synthesis of this compound and its derivatives via allylboration.

Grignard Reagents and Organolithium Compounds

The addition of organometallic reagents, such as Grignard and organolithium compounds, to aldehydes is a fundamental carbon-carbon bond-forming reaction. organic-chemistry.orglibretexts.org For the synthesis of this compound, this typically involves the reaction of an allyl organometallic species with thiophene-2-carbaldehyde. Allyl Grignard reagents (allylmagnesium halides) and allyllithium are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the aldehyde. libretexts.orgnih.gov

These reactions are generally performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the organometallic reagent. libretexts.org While effective in constructing the basic molecular skeleton, achieving high levels of stereocontrol in these additions without modification can be challenging, as allylic Grignard reagents, in particular, can exhibit high reactivity that leads to low selectivity. nih.govnih.gov

To overcome the challenge of stereoselectivity, one established strategy is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be appended to either the aldehyde or the nucleophile. For instance, thiophene-2-carbaldehyde could be converted into a chiral imine or acetal. The chiral environment created by the auxiliary would then bias the facial approach of the allyl nucleophile, leading to the preferential formation of one enantiomer of the desired alcohol after hydrolysis. While this is a powerful and general strategy in asymmetric synthesis, specific examples detailing the use of chiral auxiliaries for the synthesis of this particular compound are not prominently featured in recent literature, which has tended to favor catalytic methods.

The direct addition of an allyl Grignard reagent (such as allylmagnesium bromide) or allyllithium to thiophene-2-carbaldehyde is the most straightforward method for obtaining a racemic mixture of this compound. The reaction proceeds via nucleophilic addition to the carbonyl group, followed by an aqueous workup to protonate the resulting alkoxide and yield the target homoallylic alcohol. organic-chemistry.org

A significant advancement in this area is the development of catalytic enantioselective methods. For example, the enantioselective allylation of thiophene-2-carbaldehyde can be achieved using allyltrichlorosilane in the presence of a chiral Lewis base catalyst. researchgate.net This approach avoids the use of highly basic and often pyrophoric Grignard or organolithium reagents and can provide high yields and enantioselectivities. One reported synthesis of (R)-1-Thiophen-2-yl-but-3-en-1-ol achieved a 91% yield using such a Brønsted acid-catalyzed asymmetric allylation. usf.edu

Table 1: Asymmetric Allylation of Thiophene-2-carbaldehyde

Catalyst/Reagent System Product Configuration Yield Enantiomeric Excess (ee) Reference
Brønsted Acid Catalysis (R) 91% Not Specified usf.edu

Other Synthetic Routes to this compound Scaffolds

Beyond organometallic additions, several other synthetic strategies can be envisioned or have been applied to construct the this compound framework.

An alternative, multi-step approach involves an Aldol condensation. sigmaaldrich.commagritek.commasterorganicchemistry.com This route would begin with a crossed Aldol reaction between a thiophene-based carbonyl compound (e.g., 2-acetylthiophene) and acetaldehyde (B116499) to form a β-hydroxy ketone. Subsequent dehydration of this intermediate would yield an α,β-unsaturated ketone, specifically 1-(thiophen-2-yl)but-2-en-1-one. The final step would be the selective reduction of the ketone carbonyl group to a hydroxyl group, without reducing the carbon-carbon double bond. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄), often at low temperatures to enhance selectivity. nih.gov

While this pathway is longer, it offers opportunities for stereocontrol during the reduction step, for instance, by using chiral reducing agents or enzymatic methods to produce an enantiomerically enriched alcohol. libretexts.org

Hydroformylation is a powerful industrial process that introduces a formyl group (–CHO) and a hydrogen atom across an alkene's double bond. nih.govrsc.org A potential, though less direct, route to a precursor of this compound could involve the regioselective hydroformylation of 2-vinylthiophene. This would primarily yield 3-(thiophen-2-yl)propanal. Subsequent reaction of this aldehyde with a vinyl Grignard reagent would then produce the target compound.

A more sophisticated approach might involve a tandem hydroformylation-crotylation sequence on a suitable thiophene-containing substrate. nih.gov However, achieving the desired regioselectivity and managing the multiple reactive sites can be complex. liv.ac.ukd-nb.info Given the efficiency of direct allylation methods, hydroformylation represents a less common strategy for synthesizing this specific target molecule.

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, prized for its high selectivity and mild reaction conditions. nih.govrsc.org For the synthesis of enantiopure this compound, two primary biocatalytic strategies are applicable: the asymmetric reduction of a prochiral ketone and the kinetic resolution of the racemic alcohol.

Asymmetric Reduction: This approach involves the reduction of the corresponding prochiral ketone, 1-(thiophen-2-yl)but-3-en-1-one, using an alcohol dehydrogenase (ADH) or a ketoreductase (KRED). rsc.org These enzymes, often from microorganisms like Saccharomyces cerevisiae or specifically engineered strains, utilize cofactors such as NAD(P)H to deliver a hydride with high facial selectivity, producing the alcohol in high enantiomeric excess. acs.orgresearchgate.net

Kinetic Resolution: Alternatively, a racemic mixture of this compound can be resolved using a lipase (B570770), such as Candida antarctica lipase B (CALB). rsc.orgresearchgate.net In this process, the enzyme selectively acylates one enantiomer of the alcohol (e.g., with an acyl donor like vinyl acetate), leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be easily separated. This method was successfully used in the synthesis of the related chiral building block (S)-3-chloro-1-(2-thienyl)-1-propanol. researchgate.net

Table 2: Potential Biocatalytic Methods

Method Enzyme Class Substrate Key Advantage
Asymmetric Reduction Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) 1-(thiophen-2-yl)but-3-en-1-one Potentially 100% theoretical yield to a single enantiomer.

Stereochemical Control and Analysis in 1 Thiophen 2 Yl but 3 En 1 Ol Synthesis

Principles of Enantioselective Induction

Enantioselective induction refers to the preferential formation of one of two enantiomers, which are non-superimposable mirror images of each other. In the synthesis of 1-Thiophen-2-yl-but-3-en-1-ol, the chiral center is the carbon atom bonded to the hydroxyl group. The primary methods to achieve enantioselectivity in this synthesis involve the use of chiral auxiliaries or chiral catalysts.

Chiral Auxiliary Control Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

A common strategy involves the use of Evans oxazolidinone auxiliaries. For instance, an N-acyl oxazolidinone derived from an achiral carboxylic acid can undergo highly diastereoselective alkylation or aldol (B89426) reactions. While direct application to this compound is not extensively documented in publicly available literature, the principle can be extrapolated. The thiophene-2-carboxaldehyde would be reacted with an enolate derived from an acetyl- or propionyl-oxazolidinone. The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of the aldehyde, leading to the formation of one diastereomer of the aldol adduct in preference to the other. Subsequent removal of the auxiliary would then yield the desired enantiomer of the diol, which could be further transformed into this compound.

Another notable chiral auxiliary is pseudoephenamine, which has shown remarkable stereocontrol in alkylation reactions. Amides derived from pseudoephenamine can be selectively alkylated to introduce new stereocenters with high diastereoselectivity.

Table 1: Examples of Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

Chiral AuxiliaryType of Reaction ControlledTypical Diastereomeric Excess (d.e.)
Evans OxazolidinonesAldol Reactions, Alkylations>95%
PseudoephenamineAlkylations>90%
CamphorsultamDiels-Alder Reactions, Alkylations>90%

Chiral Catalyst-Mediated Enantioselection

Chiral catalysts are enantiomerically pure substances that accelerate a chemical reaction to favor the formation of one enantiomer of the product without being consumed in the process. The enantioselective allylation of aldehydes is a powerful method for the synthesis of chiral homoallylic alcohols like this compound.

One prominent example involves the use of chiral chromium-based catalysts. A hybrid system employing an organophotoredox acridinium (B8443388) catalyst and a chiral chromium complex has been developed for the asymmetric allylation of aldehydes using unactivated alkenes. This method can afford homoallylic alcohols with high diastereomeric ratios and enantiomeric excesses. For the synthesis of this compound, this would involve the reaction of thiophene-2-carboxaldehyde with propene in the presence of the chiral chromium catalyst system under visible light irradiation.

Another approach is the use of chiral ligands with metal catalysts, such as palladium or iridium. For instance, the Tsuji-Trost reaction, a palladium-catalyzed allylation, can be rendered enantioselective by employing chiral phosphine (B1218219) ligands. While typically used for the allylation of nucleophiles with allylic electrophiles, variations of this methodology could be adapted for the synthesis of the target compound.

Table 2: Chiral Catalyst Systems for Asymmetric Aldehyde Allylation

Catalyst SystemAldehyde SubstrateAllyl SourceEnantiomeric Excess (e.e.)
Chiral Cr-complex/PhotoredoxAromatic/AliphaticAlkenesUp to 99%
Chiral In(III)-BINOL complexAromaticAllyltributylstannaneUp to 98%
Chiral Ru-JOSIPHOSAliphatic1-ArylpropynesUp to 99%

Diastereoselective Synthesis of this compound Derivatives

Diastereoselective synthesis aims to produce one diastereomer of a product over another. Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more chiral centers. In the context of this compound derivatives, diastereoselectivity becomes relevant when additional stereocenters are present in the molecule.

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselection, the existing chirality in the substrate molecule dictates the stereochemical outcome of the reaction. For example, if a chiral aldehyde containing a thiophene (B33073) moiety is allylated, the stereochemistry of the newly formed hydroxyl-bearing carbon will be influenced by the pre-existing stereocenter. The Yamamoto aldol reaction, which utilizes bulky aluminum-based Lewis acids, has been studied for its substrate-controlled stereoselectivity with 2,3-disubstituted aldehydes. The size of the substituent at the β-position of the aldehyde can direct the facial selectivity of the enolate addition.

Reagent-Controlled Diastereoselection

Reagent-controlled diastereoselection relies on a chiral reagent to control the formation of a new stereocenter, often overriding the influence of any existing chirality in the substrate. The addition of γ-substituted allylic nucleophiles to ketones has been shown to proceed with high diastereoselectivity to form tertiary homoallylic alcohols. For instance, the reaction of tributylcinnamyltin with ketones in the presence of stannous chloride yields the anti-diastereomer with high selectivity through a cyclic transition state. Conversely, using boron trifluoride etherate as a Lewis acid favors the formation of the syn-diastereomer via an acyclic transition state. These principles could be applied to the synthesis of substituted derivatives of this compound.

Advanced Methods for Stereochemical Purity Determination

Once a stereoselective synthesis is performed, it is essential to determine the stereochemical purity of the product, which is often expressed as enantiomeric excess (e.e.) for enantiomers or diastereomeric ratio (d.r.) for diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the resolution of chiral alcohols. The enantiomeric excess can be calculated from the relative areas of the two enantiomeric peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for determining diastereomeric ratios. The diastereomers are chemically distinct and will generally exhibit different chemical shifts for their respective protons and carbons in the NMR spectrum. Integration of the signals corresponding to each diastereomer allows for the calculation of the d.r.

For the determination of enantiomeric excess by NMR, a chiral derivatizing agent is often employed. The enantiomeric mixture is reacted with an enantiomerically pure chiral reagent to form a mixture of diastereomers. These diastereomers can then be distinguished by NMR. For example, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common chiral derivatizing agent for alcohols.

More advanced NMR techniques, such as band-selective pure shift NMR, can be used to simplify complex spectra by collapsing multiplets into singlets, which greatly improves spectral resolution and facilitates the accurate determination of diastereomeric ratios even in crowded spectral regions.

Table 3: Common Methods for Stereochemical Purity Determination

MethodPrincipleInformation Obtained
Chiral HPLCDifferential interaction with a chiral stationary phaseEnantiomeric Excess (e.e.)
NMR SpectroscopyDifferent magnetic environments for diastereomersDiastereomeric Ratio (d.r.)
NMR with Chiral Derivatizing AgentsConversion of enantiomers to diastereomersEnantiomeric Excess (e.e.)

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. uma.es The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica (B1680970) support, are particularly effective.

The separation mechanism involves transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, resulting in differential elution from the column. The thiophene ring and the hydroxyl group of the analyte are key interaction points. The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers, typically detected using a UV detector set to a wavelength where the thiophene moiety absorbs strongly (e.g., ~235 nm).

Table 1: Illustrative Chiral HPLC Parameters for the Enantioseparation of this compound
ParameterCondition
ColumnChiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane / 2-Propanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 235 nm
Retention Time (R-enantiomer)10.5 min
Retention Time (S-enantiomer)12.3 min
Resolution (Rs)2.1

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) offers a high-resolution alternative for chiral analysis, particularly for volatile compounds. azom.com While direct analysis of this compound is possible, derivatization of the hydroxyl group is often performed to enhance volatility and thermal stability, and to improve chromatographic peak shape.

The most widely used chiral stationary phases for GC are based on modified cyclodextrins. chromatographyonline.comgcms.cz These cyclic oligosaccharides possess a chiral cavity that allows for selective inclusion of one enantiomer over the other, based on a size and shape-fitting mechanism. azom.com The differential interaction between the enantiomers and the chiral cyclodextrin (B1172386) phase leads to their separation. For the analysis of alcohols like this compound, derivatized cyclodextrins, such as permethylated beta-cyclodextrin, provide excellent enantioselectivity. gcms.cz

Table 2: Representative GC Conditions for the Analysis of Derivatized this compound
ParameterCondition
Analyte FormTrifluoroacetyl (TFA) ester derivative
ColumnChiraldex B-TA (2,3-di-O-acetyl-6-O-TFA-β-cyclodextrin)
Dimensions30 m x 0.25 mm ID, 0.12 µm film thickness
Carrier GasHelium, constant flow 1.2 mL/min
Injector Temperature220 °C
Oven Program100 °C (hold 1 min), then 5 °C/min to 150 °C
DetectorFlame Ionization Detector (FID) at 250 °C
Retention Time (R-enantiomer)8.2 min
Retention Time (S-enantiomer)8.5 min

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. acs.org In an achiral solvent, the NMR spectra of two enantiomers are identical. However, the addition of a chiral shift reagent (CSR), typically a lanthanide complex such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can induce diastereomeric interactions with the analyte. nih.gov

The CSR coordinates to the Lewis basic hydroxyl group of this compound, forming transient diastereomeric complexes. This association leads to different magnetic environments for the nuclei of the two enantiomers, resulting in the separation of corresponding signals in the NMR spectrum. nih.gov The protons closest to the chiral center, such as the carbinol proton (CH-OH), typically exhibit the largest induced chemical shift difference (ΔΔδ). The enantiomeric excess can then be calculated by comparing the integration of these resolved signals. researchgate.net

Table 3: Hypothetical ¹H NMR Data for this compound with a Chiral Shift Reagent
ParameterValue
Spectrometer400 MHz ¹H NMR
SolventCDCl₃
Chiral Shift Reagent (CSR)Eu(hfc)₃
Analyte:CSR Molar Ratio1 : 0.2
Proton MonitoredCarbinol proton (H1)
Chemical Shift (δ) of H1 (R-enantiomer)5.15 ppm
Chemical Shift (δ) of H1 (S-enantiomer)5.25 ppm
Induced Separation (ΔΔδ)0.10 ppm

Derivatization Strategies for Stereochemical Analysis

Another robust method for determining enantiomeric purity involves converting the enantiomers into a mixture of diastereomers through a reaction with a chiral derivatizing agent (CDA). utoronto.ca Unlike enantiomers, diastereomers have different physical properties and can be readily separated and quantified using standard achiral analytical techniques like HPLC or GC, or distinguished by NMR spectroscopy. utoronto.canih.gov

For a secondary alcohol like this compound, a common and reliable CDA is Mosher's acid chloride, (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). utoronto.ca The reaction yields diastereomeric Mosher's esters. The resulting diastereomers can be quantified by integrating their distinct signals in ¹H or ¹⁹F NMR spectra or by separating them using achiral chromatography. researchgate.net Other reagents, such as chiral isocyanates, can also be used to form diastereomeric carbamates. researchgate.netnih.gov

Table 4: Common Derivatization Strategies for Chiral Alcohols
Chiral Derivatizing Agent (CDA)Derivative FormedPrimary Analytical Method
(R)-MTPA-Cl(S)-MTPA Ester¹H NMR, ¹⁹F NMR, Achiral HPLC
(S)-1-(1-Naphthyl)ethyl isocyanateDiastereomeric CarbamateAchiral HPLC, ¹H NMR
(R)-1-Phenylethyl isocyanateDiastereomeric CarbamateAchiral HPLC, ¹H NMR
Picolinic AcidPicolinate EsterAchiral HPLC-MS researchgate.net

Mechanistic Investigations of 1 Thiophen 2 Yl but 3 En 1 Ol Formation and Transformation

Elucidation of Reaction Pathways

The formation of 1-thiophen-2-yl-but-3-en-1-ol is most commonly achieved via the enantioselective allylation of 2-thiophenecarboxaldehyde. This reaction involves the addition of an allyl group to the carbonyl carbon of the aldehyde, creating a new stereocenter. The elucidation of the reaction pathways has largely focused on the nature of the catalytic species and the sequence of bond-forming events.

The asymmetric allylation of aldehydes, including 2-thiophenecarboxaldehyde, can be catalyzed by a variety of systems, each with its own characteristic catalytic cycle. Common approaches include the use of chiral Lewis acids, Brønsted acids, and transition metal complexes.

A prevalent method involves the use of chiral diol-based organocatalysts, such as BINOL and its derivatives, in conjunction with an allylboronate reagent. semanticscholar.org In a typical cycle, the chiral diol catalyst reacts with the allylboronate to form a more reactive and sterically defined chiral allylboron species. This active catalyst then coordinates with the aldehyde, in this case, 2-thiophenecarboxaldehyde, positioning it for a stereoselective attack by the allyl group. The reaction is believed to proceed through a closed, chair-like transition state, which accounts for the high levels of enantioselectivity observed. researchgate.net After the allyl transfer, the resulting thiophene-containing alkoxide product is released, and the catalyst is regenerated to continue the cycle.

Transition metal-catalyzed allylations, for instance, those employing nickel or iridium complexes, follow a different mechanistic route. unibo.itcsic.es In a photoredox-mediated nickel-catalyzed system, a chiral bis(oxazoline) ligand coordinates with a nickel(II) precursor. unibo.it The photocatalyst, upon irradiation, initiates a single-electron transfer process that ultimately generates a nucleophilic allyl-nickel(III) species. This species then adds to the 2-thiophenecarboxaldehyde in an enantioselective manner, dictated by the chiral ligand. Subsequent hydrolysis releases the desired this compound and regenerates the active nickel catalyst.

The following table summarizes the enantioselective allylation of 2-thiophenecarboxaldehyde under different catalytic systems, highlighting the yields and enantiomeric excess (ee) achieved.

Catalyst SystemAllylating AgentSolventYield (%)ee (%)Reference
(aS,R)-N,N'-dioxideAllyltrichlorosilane (B85684)CH2Cl29088 mdpi.com
(-)-MIB / Dialkylzinc(Z)-vinylzincHexanes-92-94 nih.gov
Polymer-supported CPAAllylboroxaneToluene9966 acs.orgunibo.it

The identification of key intermediates is crucial for validating proposed mechanistic pathways. In the context of the borane-mediated allylation of 2-thiophenecarboxaldehyde, the primary intermediate is the chiral allylboronate species formed by the reaction of the precatalyst with the allylboron reagent. Spectroscopic studies and in-situ monitoring have provided evidence for the formation of these active catalytic species. nsf.gov

Following the coordination of 2-thiophenecarboxaldehyde to this chiral boronate, a transient coordination complex is formed. This complex precedes the C-C bond formation and is considered the selectivity-determining intermediate. The geometry of this intermediate, dictated by the chiral ligand and non-covalent interactions, directly influences which face of the aldehyde is attacked by the allyl group.

In transition metal-catalyzed reactions, key intermediates include the catalytically active low-valent metal species and the subsequent organometallic-allyl complex. For instance, in nickel-catalyzed allylations, the formation of an allyl-nickel(III) complex is a pivotal step. unibo.it The structure and reactivity of these intermediates are often probed using a combination of experimental techniques and computational modeling.

Transition State Analysis and Stereoselectivity Origin

The high levels of enantioselectivity achieved in the synthesis of this compound are a direct consequence of the energy differences between the diastereomeric transition states leading to the (R) and (S) enantiomers. Understanding the geometry and energetics of these transition states is key to explaining the origin of stereoselectivity.

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the transition states of asymmetric reactions. rsc.org For the allylation of aldehydes, DFT calculations can be used to optimize the geometries of the competing transition states and calculate their relative energies. These calculations often support the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.edu

While specific DFT studies on the allylation of 2-thiophenecarboxaldehyde are not extensively reported, computational investigations of similar aldehyde allylations provide significant insights. rsc.org These studies reveal that the stereochemical outcome is determined by the minimization of steric repulsion and the maximization of favorable non-covalent interactions within the transition state assembly. The chiral catalyst creates a defined pocket that preferentially accommodates the aldehyde in one orientation over another, leading to a lower energy transition state for the formation of the major enantiomer.

Beyond steric hindrance, non-covalent interactions play a critical role in stabilizing the favored transition state. researchgate.net These interactions, although individually weak, can have a cumulative effect that significantly influences the energy landscape of the reaction. In the context of the asymmetric allylation of 2-thiophenecarboxaldehyde, several types of non-covalent interactions are likely at play:

Hydrogen Bonding: In reactions catalyzed by Brønsted acids or those employing protic additives, hydrogen bonding between the catalyst and the aldehyde's carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon and pre-organize the substrate within the chiral environment. researchgate.net

π-π Stacking: The aromatic thiophene (B33073) ring of the substrate can engage in π-π stacking interactions with aromatic moieties on the chiral ligand. These interactions can contribute to the conformational rigidity of the transition state assembly.

C-H···π and C-H···O Interactions: These weak hydrogen bonds can further stabilize the preferred orientation of the substrate relative to the catalyst. semanticscholar.org

NCI (Non-Covalent Interaction) analysis, a computational tool, can be used to visualize and quantify these weak interactions in the transition state, providing a more detailed understanding of the factors that govern stereoselectivity. rsc.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and can help to elucidate the rate-determining step of a catalytic cycle. For the asymmetric allylation of aldehydes, kinetic analyses are often performed by monitoring the consumption of reactants or the formation of the product over time, typically using techniques like HPLC or NMR spectroscopy. uni-koeln.de

While specific kinetic data for the formation of this compound are not widely published, general observations from related systems can be inferred. For many catalytic asymmetric allylations, the reaction rate is dependent on the concentrations of the aldehyde, the allylating agent, and the catalyst. The reaction order with respect to each component can provide insights into the composition of the rate-determining transition state.

For instance, a first-order dependence on the catalyst and the aldehyde would suggest that the reaction between the catalyst-allyl species and the aldehyde is the rate-limiting step. In some cases, a non-linear relationship between the enantiomeric excess of the catalyst and the product can be observed, which can point to the formation of catalyst aggregates or off-cycle inactive species. nih.gov

Measurement of Reaction Order and Rate Constants

Kinetic studies are crucial for determining the dependence of the reaction rate on the concentration of each reactant, which in turn helps to establish the reaction mechanism. The order of a reaction with respect to a particular reactant indicates how the rate is affected by changes in the concentration of that species.

In the context of the formation of this compound, various synthetic methods have been developed, and the reaction kinetics can vary significantly depending on the chosen pathway. For instance, in a cobalt-mediated allylation of 2-thiophenecarboxaldehyde, the reaction rate is dependent on the concentrations of the aldehyde, the allylating agent, and the cobalt catalyst. acs.orgnih.gov Detailed kinetic analysis would involve systematically varying the initial concentration of each reactant while keeping the others constant and measuring the initial reaction rate.

Table 1: Hypothetical Kinetic Data for the Formation of this compound

Experiment[2-Thiophenecarboxaldehyde] (M)[Allylating Agent] (M)[Catalyst] (M)Initial Rate (M/s)
10.10.10.011.2 x 10⁻⁵
20.20.10.012.4 x 10⁻⁵
30.10.20.014.8 x 10⁻⁵
40.10.10.022.4 x 10⁻⁵

Rate = k[2-Thiophenecarboxaldehyde]ˣ[Allylating Agent]ʸ[Catalyst]ᶻ

where k is the rate constant, and x, y, and z are the reaction orders with respect to each species. The rate constant, k, is a temperature-dependent parameter that provides a quantitative measure of the reaction's speed.

Transformations of this compound, such as oxidation or participation in cyclization reactions, also have their characteristic rate constants and reaction orders. For example, the oxidation of the alcohol to the corresponding ketone can be studied to determine the influence of the oxidant concentration and temperature on the reaction rate. uniovi.es

Activation Energy and Thermodynamic Parameters

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:

k = A * e^(-Ea/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A higher activation energy implies a greater sensitivity of the reaction rate to temperature. For the synthesis of (R)-1-Thiophen-2-yl-but-3-en-1-ol via a Brønsted acid-catalyzed asymmetric allylation, an energy difference of 6.7 kcal mol⁻¹ was noted for catalyst activation. usf.edu

Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide further mechanistic insights. These parameters can be calculated from the temperature dependence of the rate constant using the Eyring equation.

Table 2: Hypothetical Thermodynamic Parameters for a Transformation of this compound

ParameterValueUnits
Activation Energy (Ea)75kJ/mol
Enthalpy of Activation (ΔH‡)72.5kJ/mol
Entropy of Activation (ΔS‡)-25J/(mol·K)
Gibbs Free Energy of Activation (ΔG‡)80kJ/mol

A negative entropy of activation, for instance, suggests a more ordered transition state compared to the reactants, which is common in reactions involving the association of two or more molecules.

Isotopic Labeling Studies for Mechanistic Probing

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), chemists can follow its path and gain unambiguous evidence for proposed reaction mechanisms. acs.org

In the context of this compound, isotopic labeling can be employed in several ways:

Formation Mechanism: To confirm the source of the hydrogen atom on the hydroxyl group, the reaction could be carried out in a deuterated solvent (e.g., D₂O or MeOD). If the hydroxyl proton comes from the solvent, the product will be this compound-d₁.

Transformation Mechanisms: When studying the transformation of this compound, specific positions on the molecule can be labeled. For example, in a deuterium-labeling experiment to investigate the mechanism of an intramolecular dehydrogenative C-O coupling reaction of a related thiophene-containing phenol, a kinetic isotope effect (KIE) of 1.1 was observed. rsc.org This small KIE suggested that the cleavage of the C-H bond at the labeled position was not the rate-determining step of the reaction. rsc.org

Table 3: Hypothetical Isotopic Labeling Experiment for a Rearrangement Reaction

Labeled ReactantObserved ProductMechanistic Implication
This compound-d₁ (hydroxyl)Rearranged product with deuterium (B1214612) at a new positionIndicates an intramolecular hydrogen/deuterium transfer.
1-Thiophen-2-yl-[³⁴S]-but-3-en-1-olRearranged product containing the ³⁴S isotopeConfirms that the thiophene ring remains intact during the transformation.

These studies, by providing a "snapshot" of atomic connectivity throughout a reaction, are invaluable for distinguishing between different plausible mechanistic pathways.

Reactivity and Derivatization Chemistry of 1 Thiophen 2 Yl but 3 En 1 Ol

Transformations Involving the Hydroxyl Functionality

The hydroxyl group, being adjacent to the thiophene (B33073) ring, exhibits reactivity analogous to that of a benzylic alcohol. This activation facilitates oxidation, esterification, etherification, and substitution reactions.

The secondary alcohol functionality of 1-Thiophen-2-yl-but-3-en-1-ol can be oxidized to the corresponding α,β-unsaturated ketone, 1-Thiophen-2-yl-but-3-en-1-one. This transformation is a key step in the synthesis of various heterocyclic compounds. A range of oxidizing agents can be employed, with the choice of reagent being crucial to avoid side reactions, such as oxidation of the sensitive thiophene ring or reactions at the alkene.

Mild, selective oxidizing agents are generally preferred. Reagents such as manganese dioxide (MnO₂) and Dess-Martin periodinane (DMP) are highly effective for the oxidation of allylic and benzylic alcohols and are well-suited for this conversion. bilkent.edu.tr Pyridinium chlorochromate (PCC) is another common reagent that can effect this transformation under anhydrous conditions, preventing over-oxidation. organicchemistrytutor.com

ReagentSolventTemperatureProductYieldReference
Manganese Dioxide (MnO₂)Dichloromethane (B109758) (CH₂Cl₂)Room Temp.1-Thiophen-2-yl-but-3-en-1-oneHigh bilkent.edu.tr
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room Temp.1-Thiophen-2-yl-but-3-en-1-oneHigh bilkent.edu.tr
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Room Temp.1-Thiophen-2-yl-but-3-en-1-oneGood organicchemistrytutor.com

Note: Yields are based on analogous reactions with structurally similar heteroaromatic allylic/propargylic alcohols.

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. A notable example is the synthesis of (R)-(+)-1-(Thiophen-2-yl)but-3-enyl acetate, which can be achieved through standard acylation procedures, for instance, using acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270). metu.edu.tr

The Mitsunobu reaction provides a powerful method for esterification under mild conditions with inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org This reaction involves treating the alcohol and a carboxylic acid with a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org

Etherification can be accomplished via methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orglibretexts.orgmasterorganicchemistry.com Additionally, the hydroxyl group can be converted into other ether-like linkages, such as in the formation of (±)-4-methyl-N-(1-(thiophen-2-yl)but-3-enyloxy)benzenesulfonamide. nih.gov

Reaction TypeReagent(s)ProductReference
AcetylationAcetic Anhydride, Pyridine(R)-(+)-1-Thiophen-2-yl-but-3-enyl acetate metu.edu.tr
Mitsunobu EsterificationCarboxylic Acid, PPh₃, DEADCorresponding Ester (with inverted stereochemistry) wikipedia.orgorganic-chemistry.org
Williamson Ether Synthesis1. NaH; 2. Alkyl HalideCorresponding Ether wikipedia.orgmasterorganicchemistry.com
Sulfonamide Ether Formation4-methylbenzenesulfonamide derivative(±)-4-methyl-N-(1-(thiophen-2-yl)but-3-enyloxy)benzenesulfonamide nih.gov

The hydroxyl group can be replaced by other nucleophiles in substitution reactions. Because the hydroxyl group is a poor leaving group, it must first be activated. researchgate.net One of the most effective methods for achieving this, particularly for the introduction of nitrogen nucleophiles, is the Mitsunobu reaction. organic-chemistry.orgresearchgate.net By using nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid (HN₃), the alcohol can be converted into a protected amine or an azide (B81097), respectively, with inversion of configuration. organic-chemistry.org The resulting azide can then be readily reduced to the primary amine, (1R)-1-(thiophen-2-yl)but-3-en-1-amine, a known compound. bilkent.edu.tr

This transformation highlights the utility of the Mitsunobu reaction in accessing chiral amines from chiral alcohols.

Reactions at the Alkene Moiety

The terminal double bond in this compound is susceptible to a variety of addition reactions, including reduction and electrophilic additions.

The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation. This reaction converts this compound into 1-Thiophen-2-yl-butan-1-ol. thieme-connect.com Standard hydrogenation catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel are typically used with hydrogen gas (H₂). iucr.orgacs.org The reaction is generally performed at or slightly above atmospheric pressure and proceeds cleanly without affecting the thiophene ring or the alcohol functionality. mdpi.com The resulting saturated alcohol, 1-Thiophen-2-yl-butan-1-ol, has been synthesized and characterized, confirming the feasibility of this transformation. thieme-connect.com

CatalystH₂ PressureSolventProductReference
Pd/C (10%)1 atmEthanol or Ethyl Acetate1-Thiophen-2-yl-butan-1-ol acs.org
PtO₂ (Adam's catalyst)1-3 atmAcetic Acid or Ethanol1-Thiophen-2-yl-butan-1-ol acs.org
Raney Nickel1-5 atmEthanol1-Thiophen-2-yl-butan-1-ol iucr.org

The alkene moiety can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl). In the case of halogenation, the reaction with bromine (Br₂) would be expected to yield 3,4-dibromo-1-(thiophen-2-yl)butan-1-ol. This reaction typically proceeds by adding the halogen dissolved in an inert solvent like dichloromethane at low temperatures.

However, a significant competing pathway exists: the electrophilic substitution on the electron-rich thiophene ring. Thiophene is known to undergo bromination readily, often with reagents like N-bromosuccinimide (NBS), to substitute hydrogen atoms on the ring, primarily at the 5-position and then the 3-position. researchgate.net Therefore, controlling the reaction conditions is critical to favor addition to the alkene over substitution on the thiophene ring. Modern methods, such as visible-light photoredox catalysis using a catalyst like Ru(bpy)₃Cl₂ and a bromine source like CBr₄, can offer milder conditions for alkene bromination. beilstein-journals.org

Ring-Closing Metathesis (RCM) and Cross-Metathesis Reactions

The terminal alkene of the but-3-enyl group in this compound and its derivatives is a key site for olefin metathesis, a powerful carbon-carbon bond-forming reaction. caltech.edu Both ring-closing metathesis (RCM) and cross-metathesis (CM) are applicable, significantly expanding the synthetic utility of this scaffold.

Ring-Closing Metathesis (RCM)

To undergo RCM, this compound must first be derivatized to contain a second terminal alkene. A common strategy involves the esterification of the hydroxyl group with an unsaturated acyl chloride. For instance, reaction with undec-10-enoyl chloride produces a diene ester, which can then be subjected to RCM to form a thienyl-substituted macrolactone. nih.gov

This intramolecular cyclization is typically catalyzed by ruthenium-based complexes, such as Grubbs I or Grubbs II catalysts. The reaction is run under high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization. nih.gov The efficiency and stereoselectivity of the RCM reaction can be influenced by the choice of catalyst. The second-generation Grubbs II catalyst, known for its higher activity, often leads to faster reaction times compared to the first-generation Grubbs I catalyst. nih.gov The resulting macrocyclic lactones are formed as mixtures of E/Z isomers, with the E-isomer generally predominating. nih.gov

Table 1: Comparison of Grubbs Catalysts in the RCM of a this compound Derivative nih.gov
CatalystReaction TimeProductE/Z Ratio
Grubbs I24 h16-(Thiophen-2-yl)-oxacyclohexadec-11-en-2-one66:34
Grubbs II6 h16-(Thiophen-2-yl)-oxacyclohexadec-11-en-2-one77:23

Cross-Metathesis (CM)

Cross-metathesis involves the reaction of the terminal alkene of this compound with another olefin to create a new, more complex alkene. organic-chemistry.orgthieme-connect.de This reaction allows for the introduction of a wide variety of functional groups onto the butenyl side chain. The selectivity of CM depends on the relative reactivity of the two olefin partners. organic-chemistry.org To achieve high yields of the desired cross-coupled product, conditions are often optimized to minimize the competing homodimerization of the starting alkenes. thieme-connect.de

Modern ruthenium catalysts, such as the Hoveyda-Grubbs catalysts, are highly effective for CM reactions. uib.no Additives like copper(I) iodide (CuI) have been shown to enhance reaction rates and allow for milder conditions, avoiding the use of chlorinated solvents. nih.gov The reaction can be used to couple this compound with various olefinic partners, including acrylates, vinyl ketones, and other functionalized alkenes, providing access to a broad array of derivatives with elongated or functionalized side chains. nih.gov

Reactions of the Thiophene Ring

The thiophene ring in this compound is an electron-rich aromatic system that readily undergoes reactions typical of such heterocycles, most notably electrophilic aromatic substitution and metalation.

The thiophene ring is significantly more reactive towards electrophiles than benzene (B151609). bhu.ac.in Electrophilic substitution on an unsubstituted thiophene occurs preferentially at the C2 (α) position. bhu.ac.inpearson.com In this compound, the C2 position is already occupied by the hydroxybutenyl substituent. Therefore, subsequent electrophilic attack is directed to the remaining positions on the ring (C3, C4, and C5).

The primary site for the second substitution is the C5 position. This preference is due to two main factors:

Electronic Effects : The sulfur atom can better stabilize the cationic intermediate (the sigma complex) when the attack occurs at an α-position (C2 or C5) through resonance. bhu.ac.in

Steric Effects : The C5 position is the most sterically accessible site for an incoming electrophile.

The 2-(1-hydroxybut-3-enyl) group is generally considered a weakly activating, ortho-, para-directing substituent. In the context of the thiophene ring, this would direct incoming electrophiles to the C3 and C5 positions. However, the inherent reactivity of the thiophene ring strongly favors substitution at the available α-position (C5) over the β-positions (C3 and C4). researchgate.net Thus, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation would be expected to yield the 5-substituted derivative as the major product.

Table 2: Predicted Regioselectivity of EAS on this compound
ReactionElectrophileMajor Product
BrominationBr₂5-Bromo-1-thiophen-2-yl-but-3-en-1-ol
NitrationHNO₃/H₂SO₄5-Nitro-1-thiophen-2-yl-but-3-en-1-ol
AcylationCH₃COCl/AlCl₃1-(5-Acetylthiophen-2-yl)-but-3-en-1-ol

Metalation, typically involving deprotonation with a strong organometallic base, is a powerful method for functionalizing the thiophene ring. researchgate.net For 2-substituted thiophenes, metalation with organolithium reagents (e.g., n-butyllithium) occurs with high regioselectivity at the C5 position. st-andrews.ac.ukacs.org The acidic proton at C5 is readily abstracted to form a 5-lithiothiophene derivative. The presence of the hydroxyl group in the side chain of this compound requires consideration, as it will be deprotonated by the organolithium reagent. This may necessitate the use of excess base or a protection strategy for the alcohol.

Once formed, the 5-lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups. This two-step sequence provides a versatile route to 5-substituted derivatives that may not be accessible through direct electrophilic substitution. acs.org

Examples of Functionalization via Metalation:

Carboxylation: Quenching the lithiated intermediate with carbon dioxide (CO₂) followed by acidic workup yields 5-(1-hydroxybut-3-en-1-yl)thiophene-2-carboxylic acid.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) introduces an alkyl group at the C5 position.

Silylation: Reaction with chlorosilanes (e.g., trimethylsilyl (B98337) chloride) affords the 5-silyl derivative.

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize this compound in such reactions, it must first be converted into a suitable substrate, typically a halothiophene or a thiophene-boronic acid/ester.

Following the regioselectivity patterns of EAS and metalation, the C5 position is the most practical site for introducing a handle for cross-coupling. For example, bromination yields 5-bromo-1-thiophen-2-yl-but-3-en-1-ol. This brominated derivative can then participate in a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base provides access to 5-aryl- or 5-vinyl-substituted thiophenes. d-nb.info

Stille Coupling: Coupling with an organostannane reagent offers another route to C-C bond formation. juniperpublishers.com

Heck Coupling: Reaction with an alkene under palladium catalysis can also be used to functionalize the C5 position.

Alternatively, metalation at C5 followed by reaction with a trialkyl borate (B1201080) can generate a thienylboronic ester. This derivative can then act as the nucleophilic partner in Suzuki coupling reactions with various aryl or vinyl halides. mdpi.com

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, possessing both a reactive side chain and an aromatic ring, allows for various intramolecular reactions that can generate complex polycyclic systems.

The allyl group and the thiophene ring can participate in intramolecular cyclization reactions, typically under acidic or metal-catalyzed conditions, to form fused heterocyclic structures. One plausible pathway is an intramolecular Friedel-Crafts-type alkylation. Under strong acid catalysis, the double bond of the butenyl chain can be protonated to form a secondary carbocation. This electrophilic center can then be attacked by the electron-rich thiophene ring. While attack at C5 is electronically favored, cyclization requires attack at the C3 position to form a stable six-membered ring, leading to a tetrahydro-benzo[b]thiophene system.

More complex, multi-step sequences can also be envisioned. For example, a cross-metathesis reaction could be used to install a diene moiety on the side chain. Subsequent intramolecular Diels-Alder (IMDA) reaction, where the thiophene ring acts as the dienophile, could lead to the formation of intricate polycyclic scaffolds. nih.gov Another strategy involves the intramolecular coupling of different functional groups. For instance, after converting the terminal alkene to a hydroxyl group, an intramolecular dehydrogenative C-O coupling could potentially be induced between the side-chain alcohol and the C3-H of the thiophene ring, analogous to syntheses of other fused thienofurans. rsc.org Such transformations highlight the potential of this compound as a precursor for generating molecular diversity and complexity. rsc.org

Rearrangements Involving the Homoallylic Alcohol Skeleton

The homoallylic alcohol skeleton of this compound, which features a hydroxyl group at the C-1 position and a double bond between C-3 and C-4, is susceptible to several types of rearrangement reactions. These transformations are often driven by the formation of more stable products, such as carbonyl compounds or thermodynamically favored isomeric alcohols. The presence of the thiophene ring can influence the reactivity and regioselectivity of these rearrangements. Key examples of such rearrangements include sigmatropic rearrangements like the Oxy-Cope rearrangement and metal-catalyzed isomerizations.

Sigmatropic Rearrangements: The Oxy-Cope Rearrangement

The structure of this compound is analogous to a 1,5-dien-3-ol system, making it a potential substrate for the organic-chemistry.orgorganic-chemistry.org-sigmatropic Cope rearrangement, specifically the Oxy-Cope variant. wikipedia.orgmasterorganicchemistry.com In this type of reaction, the homoallylic alcohol undergoes a rearrangement to form an enol intermediate, which then tautomerizes to a more stable carbonyl compound. wikipedia.orgmasterorganicchemistry.com The driving force for this rearrangement is the formation of the stable carbon-oxygen double bond of the resulting ketone or aldehyde. wikipedia.org

The reaction can proceed under thermal conditions, although high temperatures are often required. masterorganicchemistry.com A significantly more facile version of this reaction is the anionic Oxy-Cope rearrangement, where the alcohol is first deprotonated with a strong base, such as potassium hydride (KH) or sodium hydride (NaH). organic-chemistry.orgwikipedia.org The resulting alkoxide undergoes rearrangement at a dramatically accelerated rate, often allowing the reaction to proceed at room temperature or even lower. organic-chemistry.orgnih.gov This rate enhancement is estimated to be in the range of 10¹⁰ to 10¹⁷-fold compared to the neutral counterpart. wikipedia.org

For this compound, the anionic Oxy-Cope rearrangement would be expected to yield 4-(thiophen-2-yl)but-3-en-2-one after tautomerization of the initial enol product. The general mechanism involves a concerted, pericyclic transition state. While no specific studies on the Oxy-Cope rearrangement of this compound were found, the general applicability of this reaction to a wide range of 1,5-dien-3-ols suggests its feasibility. wikipedia.org Research on related systems has shown that heteroaromatic rings can participate in such rearrangements. For instance, a diheteroaromatic dianionic oxy-Cope rearrangement involving two thiophene rings has been reported, underscoring the potential for the thiophene moiety in the target compound to be involved in this transformation. researchgate.net

Metal-Catalyzed Isomerization

The homoallylic alcohol skeleton of this compound can undergo isomerization to form the corresponding ketone, 1-(thiophen-2-yl)butan-1-one. This transformation is typically catalyzed by transition metal complexes, particularly those of nickel and ruthenium. organic-chemistry.orgnih.gov These reactions are atom-economical and often proceed under neutral or mildly basic conditions. organic-chemistry.org

Recent studies have demonstrated the nickel-catalyzed isomerization of various α-aryl and alkyl-substituted homoallylic alcohols into their corresponding ketones with high efficiency. organic-chemistry.org A general protocol for this transformation involves the use of a simple nickel catalyst, such as Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)), in the presence of a base like cesium fluoride (B91410) (CsF). organic-chemistry.org Mechanistic studies suggest that these reactions proceed through a catalytic cycle involving nickel-hydride intermediates, migratory insertion, and β-hydride elimination. organic-chemistry.org The applicability of this method to heteroaromatic substrates has been demonstrated, making it a viable pathway for the rearrangement of this compound. nih.gov

Similarly, ruthenium-based catalysts have been effectively used for the isomerization of allylic and homoallylic alcohols. nih.govresearchgate.net For example, iron pincer complexes activated with a base have been shown to catalyze the isomerization of various aromatic and heteroaromatic homoallylic alcohols, including thienyl derivatives, to the corresponding ketones in excellent yields. nih.gov

Rearrangement TypePotential ProductGeneral ConditionsDriving Force/Key Features
Anionic Oxy-Cope Rearrangement4-(Thiophen-2-yl)but-3-en-2-oneStrong base (e.g., KH, NaH) in an ethereal solvent (e.g., THF, 1,4-dioxane), often at or below room temperature. organic-chemistry.orgwikipedia.orgnih.govFormation of a stable carbonyl group via an enolate intermediate; irreversible. wikipedia.org
Metal-Catalyzed Isomerization1-(Thiophen-2-yl)butan-1-oneTransition metal catalyst (e.g., Ni(COD)₂, Ru complexes) with a base (e.g., CsF, KOtBu) in a suitable solvent (e.g., dioxane) at elevated temperatures (e.g., 80 °C). organic-chemistry.orgnih.govAtom-economical conversion to a stable ketone via metal-hydride intermediates. organic-chemistry.org

organic-chemistry.orgwikipedia.org-Wittig Rearrangement of Derivatives

While not a direct rearrangement of the homoallylic alcohol itself, the organic-chemistry.orgwikipedia.org-Wittig rearrangement of an ether derivative of this compound is a notable transformation of the core skeleton. In a reported study, 1-(2-thienyl)-3-buten-1-ol was synthesized and subsequently converted to its corresponding bis-allyl ether. mdpi.com This ether, upon treatment with a strong base, undergoes a organic-chemistry.orgwikipedia.org-Wittig rearrangement. This pericyclic reaction involves the deprotonation of the allylic position adjacent to the ether oxygen, followed by a concerted organic-chemistry.orgwikipedia.org-sigmatropic shift to form a new carbon-carbon bond and a homoallylic alcohol product. mdpi.com This demonstrates the utility of the this compound framework in constructing more complex molecular architectures through rearrangement chemistry.

This compound: A Versatile Intermediate in Advanced Organic Synthesis

The strategic importance of functionalized heterocyclic compounds is well-established in the field of organic synthesis, where they serve as pivotal building blocks for the construction of complex molecular architectures. Among these, this compound has emerged as a particularly valuable synthetic intermediate. Its unique combination of a thiophene ring, a secondary allylic alcohol, and a terminal double bond provides multiple reactive sites, allowing for a diverse range of chemical transformations. This article explores the utility of this compound as a versatile precursor in the synthesis of elaborate bioactive compounds and advanced heterocyclic systems.

1 Thiophen 2 Yl but 3 En 1 Ol As a Versatile Synthetic Intermediate

Intermediate in the Preparation of Designed Molecules

Synthesis of Molecular Probes and Research Tools

Currently, there is a lack of specific research data available in the public domain detailing the direct application of this compound in the synthesis of molecular probes and research tools. While thiophene derivatives are integral to the development of various chemical biology tools, including fluorescent probes, the specific synthetic routes originating from this particular precursor have not been extensively reported in scientific literature. The unique combination of a thiophene ring, a hydroxyl group, and a vinyl group suggests potential for its use as a scaffold, but detailed research findings are not available to substantiate this.

Development of Scaffolds for Material Science Applications (e.g., polymers, sensors)

The utility of this compound in the development of scaffolds for material science, such as polymers and sensors, is an area that remains largely unexplored in published research. Thiophene-containing polymers are well-established for their applications in organic electronics, including sensors, due to their conductive and semi-conductive properties. In principle, the hydroxyl and vinyl functionalities of this compound could serve as points for polymerization or for grafting onto other material surfaces. However, specific examples of its incorporation into polymeric chains or its use in the fabrication of sensors are not documented in the available scientific literature.

Advanced Spectroscopic and Computational Structural Analysis of 1 Thiophen 2 Yl but 3 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-Thiophen-2-yl-but-3-en-1-ol, a suite of NMR experiments, from simple one-dimensional to complex two-dimensional methods, is employed to assemble its molecular puzzle.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most direct insight into the molecule's functional groups and the connectivity of its carbon skeleton.

The ¹H NMR spectrum provides information on the chemical environment of each proton, their integrations corresponding to the number of protons, and their splitting patterns (multiplicity) revealing adjacent protons. Recent spectroscopic data for this compound provides a clear picture of its proton arrangement. acs.org

Interactive Data Table: ¹H NMR Data for this compound (400 MHz, CDCl₃) acs.org

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.26 dd 5.1, 1.2 1H Thiophene (B33073) H-5
7.00 dd 3.5, 1.2 1H Thiophene H-3
6.95 dd 5.1, 3.5 1H Thiophene H-4
5.92-5.82 m - 1H =CH-
5.25-5.18 m - 2H =CH₂
4.98 t 6.5 1H -CH(OH)-
2.65 t 6.9 2H -CH₂-

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (alkane, alkene, aromatic, alcohol-bearing).

Interactive Data Table: ¹³C{¹H} NMR Data for this compound (100 MHz, CDCl₃) acs.org

Chemical Shift (δ, ppm) Assignment
148.1 Thiophene C-2
134.0 =CH-
126.8 Thiophene C-5
124.8 Thiophene C-4
124.0 Thiophene C-3
118.9 =CH₂
70.3 -CH(OH)-

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for confirming the complete and unambiguous assembly of the molecular structure. Structural assignments for this compound are typically confirmed using a combination of these techniques. acs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the -CH(OH)- proton and the adjacent -CH₂- protons, as well as between the -CH₂- protons and the vinylic -CH= proton. It would also reveal the coupling network within the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton at 4.98 ppm would show a cross-peak with the carbon at 70.3 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). HMBC is crucial for connecting molecular fragments, especially around quaternary carbons (carbons with no attached protons). In this molecule, it would show correlations from the thiophene protons to the carbinol carbon (-CH(OH)-) and from the allylic protons to the thiophene ring carbons, confirming the link between the thiophene and the butenol (B1619263) side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences. For this compound, NOESY could show spatial correlations between the H-3 proton of the thiophene ring and the carbinol proton (-CH(OH)-), providing insight into the preferred rotational conformation around the C-C bond connecting the ring and the side chain.

Variable Temperature (VT) NMR studies are performed to understand the dynamic processes within a molecule, such as bond rotations. researchgate.net For allylic alcohols like this compound, rotation around the Csp²-Csp³ single bond (the bond between the alkene and the alcohol-bearing carbon) is a key conformational feature. acs.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the broadening and sharpening of signals. At low temperatures, the rotation may slow down enough on the NMR timescale to allow for the observation of individual conformers, providing data on their relative energies and the energy barrier to rotation. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental formula of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the precise elemental formula of a molecule. The molecular formula for this compound is C₈H₁₀OS. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

Table: Calculated Exact Mass for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₈H₁₁OS⁺ 155.0525

An experimental HRMS measurement matching one of these calculated values would confirm the elemental composition of the molecule. For the related isomer 2-(Thiophen-2-yl)but-3-en-2-ol, an [M+H]⁺ ion was found at 155.0529, closely matching the calculated value of 155.0531. acs.org

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. researchgate.net In an MS/MS experiment, a specific ion (the precursor ion, e.g., the molecular ion [M+H]⁺) is selected, fragmented (often by collision-induced dissociation), and the resulting fragment ions (product ions) are detected. scirp.org

For this compound, the fragmentation pathway would provide evidence for its structure. Likely fragmentation patterns would include:

Loss of Water: A common fragmentation for alcohols, leading to a fragment ion at m/z 137.

Cleavage of the Butenyl Chain: Cleavage adjacent to the alcohol could lead to the formation of a stable thienyl-hydroxymethyl cation or related fragments. The major fragmentation of but-3-en-1-ol involves cleavage to yield an allylic and a hydroxymethyl fragment, suggesting a similar pathway could occur here. stackexchange.com

Thiophene Ring Fragmentation: The thiophene ring itself can break apart under energetic conditions, yielding characteristic sulfur-containing fragments.

By analyzing the masses of these product ions, the connectivity of the parent molecule can be pieced together, confirming the structure determined by NMR.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the characteristic functional groups and fingerprint vibrations of this compound. While experimental spectra for this specific compound are not widely available in the literature, the expected vibrational modes can be accurately predicted through computational methods and by comparison with analogous structures. iosrjournals.orgjetir.org

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the key functional groups are the hydroxyl (-OH) group, the carbon-carbon double bond (C=C) of the vinyl group, and the thiophene ring.

The characteristic IR absorption frequencies for these groups can be predicted with a high degree of accuracy using Density Functional Theory (DFT) calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov The calculated wavenumbers are typically scaled to correct for anharmonicity and computational approximations. researchgate.nettcichemicals.com

A theoretical IR spectrum would exhibit the following key absorption bands:

O-H Stretching: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. The broadness is due to intermolecular hydrogen bonding. mdpi.com

C-H Stretching (sp² and sp³): Aromatic C-H stretching vibrations from the thiophene ring are anticipated around 3100 cm⁻¹. The vinylic C-H stretching should appear just above 3000 cm⁻¹. The sp³ C-H stretching vibrations of the butyl chain will be observed just below 3000 cm⁻¹.

C=C Stretching: A medium intensity band corresponding to the C=C stretching of the vinyl group is expected around 1640 cm⁻¹.

Thiophene Ring Stretching: The characteristic C=C and C-S stretching vibrations of the thiophene ring typically appear in the 1550-1300 cm⁻¹ region. iosrjournals.org

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the alcohol is expected in the 1200-1000 cm⁻¹ range.

C-H Bending: Various C-H bending (scissoring, wagging, twisting, and rocking) vibrations for the alkyl and vinyl groups will be present in the 1470-700 cm⁻¹ region.

Out-of-Plane (OOP) Bending: The out-of-plane C-H bending of the vinyl group gives rise to strong bands in the 1000-800 cm⁻¹ region, which are characteristic of the substitution pattern of the double bond.

Table 1: Predicted Characteristic Infrared Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3600-3200Strong, Broad
Thiophene & Vinylsp² C-H Stretch3120-3000Medium
Alkylsp³ C-H Stretch3000-2850Medium
Vinyl (-CH=CH₂)C=C Stretch~1640Medium
ThiopheneRing C=C Stretch1550-1400Medium-Strong
AlcoholC-O Stretch1200-1000Strong
Vinyl (-CH=CH₂)C-H OOP Bend1000-800Strong

Note: The values in this table are based on typical ranges for the specified functional groups and predictions from computational studies on similar molecules. iosrjournals.orgmdpi.com

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, non-polar or symmetric bonds often produce strong Raman signals.

For this compound, a theoretical Raman spectrum would provide valuable information:

C=C Stretching: The C=C stretching of the vinyl group would likely show a strong Raman signal due to the high polarizability of the double bond.

Thiophene Ring Vibrations: The symmetric stretching vibrations of the thiophene ring are expected to be strong in the Raman spectrum. iosrjournals.org

C-S Stretching: The carbon-sulfur bonds of the thiophene ring would also give rise to characteristic Raman signals. iosrjournals.org

O-H Stretching: The O-H stretching vibration is typically weak in Raman spectra.

Computational DFT calculations can also be used to predict Raman scattering activities, providing a complete theoretical vibrational profile of the molecule. jetir.orgglobalresearchonline.net

Table 2: Predicted Key Raman Shifts for this compound

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Thiophene & Vinylsp² C-H Stretch3120-3000Medium
Alkylsp³ C-H Stretch3000-2850Medium
Vinyl (-CH=CH₂)C=C Stretch~1640Strong
ThiopheneSymmetric Ring Stretch~1410Strong
ThiopheneC-S Stretch850-650Medium

Note: The values in this table are based on typical ranges and predictions from computational studies on analogous thiophene derivatives. iosrjournals.orgresearchgate.net

Chiroptical Spectroscopy for Absolute Configuration

Since this compound contains a stereocenter at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these enantiomers.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, which plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength, is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule.

For this compound, the thiophene ring and the vinyl group act as the primary chromophores. The spatial relationship between these two groups, dictated by the absolute configuration at the stereocenter, will determine the sign and intensity of the Cotton effects in the ECD spectrum.

The absolute configuration can be assigned by comparing the experimental ECD spectrum with the theoretical spectrum calculated for a specific enantiomer (e.g., the (R)- or (S)-enantiomer). researchgate.net Time-dependent DFT (TD-DFT) is a widely used computational method for predicting ECD spectra. researchgate.netrsc.org The accuracy of the prediction depends on correctly identifying the populated conformers of the molecule in solution.

Studies on similar chiral thiophene-based molecules have demonstrated the effectiveness of ECD in assigning absolute configurations. acs.orgrsc.org The ECD spectra of chiral polythiophenes and oligomers show distinct signals that are dependent on their helical conformation, which is a consequence of the chirality of the monomeric units. rsc.orgacs.org

A hypothetical ECD spectrum for one enantiomer of this compound would be the mirror image of the other. The signs of the Cotton effects associated with the π-π* transitions of the thiophene and vinyl chromophores would be directly correlated with the absolute configuration at the stereocenter.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays Cotton effects in the regions of the molecule's absorption bands. While ECD is generally the preferred method for stereochemical analysis due to the better resolution of individual electronic transitions, ORD can provide complementary information. The relationship between ECD and ORD is described by the Kronig-Kramers transforms.

For this compound, the ORD spectrum would show a plain curve far from the absorption bands and anomalous dispersion (a peak and a trough) in the region of the UV absorption of the thiophene and vinyl groups. The sign of the Cotton effect in the ORD spectrum can also be used to deduce the absolute configuration.

X-ray Crystallography of Crystalline Derivatives or Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique requires a single crystal of the compound or a suitable crystalline derivative. While obtaining a single crystal of an oil like this compound can be challenging, it is often possible to form a crystalline derivative.

For instance, reacting the alcohol with a chiral carboxylic acid or an isocyanate to form an ester or a urethane, respectively, can yield a crystalline solid. The crystal structure of such a derivative would unambiguously reveal the relative stereochemistry of all chiral centers. If a chiral derivatizing agent of known absolute configuration is used, the absolute configuration of the original alcohol can be determined.

The crystal structures of numerous thiophene derivatives have been reported, providing valuable insights into their solid-state conformations, intermolecular interactions, and packing arrangements. nih.govresearchgate.neteurjchem.comtandfonline.comresearchgate.net These studies often reveal the planarity of the thiophene ring and the preferred orientations of its substituents. For example, the analysis of crystal structures of thiophene-containing chalcones and other derivatives often involves the study of intermolecular interactions like hydrogen bonds and π-π stacking, which dictate the supramolecular architecture. nih.govresearchgate.neteurjchem.com

In the absence of an experimental crystal structure for a derivative of this compound, computational methods like DFT can be used to predict the low-energy gas-phase conformations of the molecule. nih.gov These computational models can then be used to rationalize the results from other spectroscopic techniques like ECD.

Solid-State Structural Determination

The gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (XRD). This technique provides unequivocal data on bond lengths, bond angles, and the absolute configuration of chiral centers. As of this writing, a dedicated single-crystal XRD study for this compound is not prominently available in peer-reviewed literature. However, the methodology can be understood from studies on structurally related thiophene-containing alcohols. nih.gov

For instance, the analysis of similar compounds, such as other chiral thiophene derivatives, typically involves crystallizing the purified substance and analyzing the resulting diffraction pattern. researchgate.netnih.gov Such an analysis would yield the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. A key feature expected in the crystal structure of this compound would be intermolecular hydrogen bonding involving the hydroxyl (-OH) group, which would significantly influence the molecular packing in the crystal lattice. najah.edu In some cases, disorder in the orientation of the thiophene ring within the crystal structure has been observed for related molecules. nih.gov

Other techniques applicable to solid-state analysis include powder X-ray diffraction (PXRD), which is useful for characterizing polycrystalline materials, and solid-state NMR (ssNMR), which provides information about the local environment of specific nuclei (e.g., ¹³C) in the solid phase. acs.org

Confirmation of Stereochemistry and Bond Lengths/Angles

X-ray crystallography provides the most reliable confirmation of stereochemistry. For a chiral compound like (R)- or (S)-1-Thiophen-2-yl-but-3-en-1-ol, the analysis would unambiguously determine the absolute configuration at the C1 chiral center. nih.gov The refinement of the Flack parameter during crystallographic analysis is a standard method to confidently assign the absolute structure of a chiral molecule. nih.gov

In the absence of experimental crystallographic data for this compound, theoretical models and data from analogous structures are used to predict its geometric parameters. The bond lengths and angles are dictated by the hybridization of the atoms involved. The chiral carbon (C1) is sp³ hybridized, leading to a tetrahedral geometry, while the carbons of the thiophene ring and the vinyl group are sp² hybridized, resulting in planar geometries for these moieties.

Table 7.1: Predicted Bond Lengths and Angles for this compound (Theoretical Data)

Parameter Bond/Angle Predicted Value
Bond Lengths
C(sp³)-O ~1.43 Å
C(sp³)-C(sp²) (Thiophene) ~1.51 Å
C(sp³)-C(sp²) (Allyl) ~1.52 Å
C=C (Vinyl) ~1.34 Å
C-S (Thiophene) ~1.71 Å
C-H (Alcohol) ~0.96 Å
Bond Angles
O-C1-C(Thiophene) ~109.5°
O-C1-C(Allyl) ~109.5°
C(Thiophene)-C1-C(Allyl) ~111.0°
C1-C2-C3 ~112.0°

Note: These values are illustrative and based on general principles and data from similar computed structures. Actual experimental values may vary.

Computational Chemistry for Structural and Conformational Analysis

Computational chemistry offers powerful tools to investigate molecular structure and properties, providing insights that complement or precede experimental work. researchgate.netmdpi.com Density Functional Theory (DFT) is a particularly prevalent method for these studies.

Density Functional Theory (DFT) Calculations for Ground State Geometries

DFT calculations are widely used to determine the optimized, lowest-energy (ground state) geometry of a molecule. researchgate.net This is typically achieved by selecting a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to solve the quantum mechanical equations that describe the electronic structure of the molecule. researchgate.net The calculation systematically adjusts the positions of the atoms until a minimum on the potential energy surface is located.

For this compound, a DFT optimization would provide a detailed three-dimensional model and a set of precise, theoretically-derived bond lengths and angles, similar to those presented in Table 7.1. These calculated geometries serve as the foundation for further computational analysis, including conformational searches and the prediction of spectroscopic properties.

Conformational Searching and Energy Landscapes

Molecules with multiple single bonds, such as this compound, can exist in various spatial arrangements known as conformations. A thorough conformational analysis is essential to identify the most stable conformers and understand the energy barriers between them. This is often done by performing a relaxed potential energy surface (PES) scan, where dihedral angles around key rotatable bonds are systematically varied. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, ECD spectra)

A significant strength of modern computational chemistry is its ability to predict spectroscopic data with increasing accuracy. rsc.org Once the ground state geometry and stable conformers are known, their spectroscopic properties can be calculated.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, chemical shifts can be calculated for a given structure. liverpool.ac.uk For flexible molecules, it is often necessary to calculate the shifts for each major conformer and then determine a Boltzmann-averaged value based on their relative energies to best match experimental solution-phase spectra. rsc.org Recent advances using machine learning, sometimes trained on DFT-calculated data, have further improved the accuracy of these predictions. nih.govresearchgate.net

Table 7.2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (CDCl₃, Theoretical)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 (CH-OH) ~4.9 - 5.1 ~69 - 71
C2 (CH₂) ~2.6 - 2.8 ~42 - 44
C3 (CH=) ~5.7 - 5.9 ~134 - 136
C4 (=CH₂) ~5.1 - 5.3 ~117 - 119
Thiophene H3' ~6.9 - 7.0 ~124 - 125
Thiophene H4' ~6.9 - 7.0 ~126 - 127
Thiophene H5' ~7.2 - 7.3 ~123 - 124
Thiophene C2' N/A ~148 - 150

Note: These are illustrative values. Actual shifts depend on the specific conformer population, solvent, and computational method.

Electronic Circular Dichroism (ECD) Spectra: For chiral molecules, ECD spectroscopy is a powerful tool for determining absolute configuration. Time-dependent DFT (TD-DFT) can be used to calculate the theoretical ECD spectrum for a specific enantiomer (e.g., the R-enantiomer). By comparing the sign and shape of the calculated spectrum with the one measured experimentally, the absolute stereochemistry of the synthesized compound can be confidently assigned.

Conclusion and Future Research Perspectives

Summary of Key Synthetic Achievements and Methodological Advances

The synthesis of 1-Thiophen-2-yl-but-3-en-1-ol has been achieved through sophisticated catalytic methods that represent significant advances in organic synthesis. These methods provide access to this specific chiral alcohol, often with good yields and diastereoselectivity, showcasing the power of modern catalysis.

Key achievements include:

Photocatalysis: A light-induced, cobalt-mediated allylation of thiophene-2-carbaldehyde (B41791) has been reported as a viable synthetic route. acs.org This approach utilizes a thermally activated delayed fluorescent (TADF) photocatalyst, highlighting a move towards more sustainable, light-driven chemical transformations. acs.org

Merged Catalysis: A redox-neutral 1,2-dicarbofunctionalization of buta-1,3-diene has been developed by merging decatungstate hydrogen atom transfer (HAT) photocatalysis with chromium catalysis. thieme-connect.com This complex, dual-catalytic system allows for the direct construction of the homoallylic alcohol scaffold from simple precursors. thieme-connect.com

Palladium Catalysis: The condensation of thiophene (B33073) derivatives with alkenes or alcohols, frequently utilizing palladium-based catalysts, represents a more general approach to synthesizing related structures. evitachem.com

These methodologies underscore a trend towards creating complex molecular architectures with high precision, using innovative catalytic systems that are often more atom-efficient and operate under milder conditions than traditional methods.

Table 1: Key Synthetic Methodologies for this compound

Catalytic System Description Key Features
TADF Photocatalyst + Cobalt A light-induced allylation of thiophene-2-carbaldehyde. acs.org Utilizes a metal-free organic photosensitizer; proceeds under visible light. acs.org
Decatungstate + Chromium A merged photoredox and transition-metal catalysis for the 1,2-dicarbofunctionalization of butadiene. thieme-connect.com Redox-neutral process; constructs the molecule from basic feedstocks. thieme-connect.com

Emerging Research Avenues for this compound

The future research potential for this compound lies primarily in its application as a versatile building block in medicinal chemistry and materials science. evitachem.com The thiophene ring is considered a "privileged pharmacophore," appearing in numerous FDA-approved drugs and biologically active compounds. nih.gov

Emerging avenues include:

Medicinal Chemistry: Thiophene derivatives have demonstrated a vast range of biological activities, including antimicrobial, antiviral (against Ebola virus), anticancer, and anti-inflammatory properties. nih.govfrontiersin.orgacs.org this compound serves as a chiral precursor for the synthesis of novel, structurally complex thiophene derivatives that could be screened for therapeutic potential. Its specific stereochemistry can be crucial for binding to biological targets.

Agrochemicals: Many naturally occurring thiophenes produced by plants act as a defense mechanism against pathogens and insects. nih.gov This suggests that synthetic derivatives could be explored for the development of new agrochemicals. nih.gov

Materials Science: Thiophene-based molecules are fundamental components in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The functional groups on this compound (hydroxyl, vinyl, thiophene) provide multiple points for modification and polymerization to create novel functional materials.

Potential for Further Mechanistic Insight and Catalytic System Development

The advanced catalytic systems used to synthesize this compound are themselves fertile ground for further research. A deeper understanding of the reaction mechanisms can lead to the development of more efficient, selective, and broadly applicable catalysts.

Areas for investigation include:

Mechanistic Studies: The precise mechanisms of the dual decatungstate/chromium catalytic cycle and the TADF-photocatalyzed cobalt system are complex. acs.orgthieme-connect.com Detailed kinetic, spectroscopic, and computational studies could elucidate the roles of the catalytic species, the nature of the key intermediates, and the factors controlling stereoselectivity. In the broader field of thiophene synthesis, many proposed mechanisms for metal-catalyzed cyclizations remain hypothetical and require corroboration. mdpi.comresearchgate.net

Catalyst Optimization: Research can focus on modifying the existing catalytic systems to improve performance. This could involve designing new TADF photocatalysts with better quantum yields, developing more robust cobalt or chromium complexes, or exploring alternative, less expensive metal catalysts. acs.orgthieme-connect.com

Green Chemistry: There is potential to develop new catalytic systems that are metal-free or utilize earth-abundant metals, operate in greener solvents like water, and minimize toxic byproducts, aligning with the principles of sustainable chemistry. nih.gov

Broader Implications for Thiophene-Containing Chemical Space Exploration

The synthesis of specific molecules like this compound contributes to the much larger goal of exploring and expanding the accessible chemical space. acs.orgresearchgate.net The thiophene scaffold is a critical component of this endeavor due to its proven value in drug discovery and materials science. nih.govrsc.org

The broader implications are:

Library Generation: The development of robust synthetic methods for functionalized thiophenes allows for the creation of diverse libraries of related compounds. researchgate.netrsc.org These libraries are essential for high-throughput screening campaigns to identify new drug leads or materials with desired properties. researchgate.net

Novel Scaffolds: As a functionalized building block, this compound can be used to construct novel heterocyclic systems and more complex molecular architectures, thereby populating uncharted areas of chemical space. rsc.org

Computational Synergy: The synthesis of new thiophene derivatives provides crucial data for training and refining computational models. chemrxiv.orgresearchgate.net These models can, in turn, predict the properties of virtual compounds and guide synthetic chemists toward the most promising targets, creating a powerful feedback loop for accelerated discovery. chemrxiv.orgresearchgate.net By providing new, validated data points, the synthesis and characterization of molecules like this compound enhance the predictive power of these in silico tools.

Q & A

Q. How can this compound serve as a building block for supramolecular or coordination chemistry studies?

  • Methodological Answer :
  • Coordination Complexes : React with Cu(I) salts to form thiophene-bound complexes; characterize via UV-vis (LMCT bands) and cyclic voltammetry.
  • Supramolecular Assembly : Exploit O–H···S hydrogen bonds to design 2D networks. Analyze topology with Mercury software and compare to Etter’s graph-set rules .

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